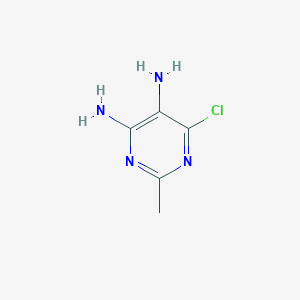

6-Chloro-2-methylpyrimidine-4,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2-methylpyrimidine-4,5-diamine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 4,6-dihydroxy-2-methylpyrimidine. The overall synthetic strategy involves the chlorination of the pyrimidine ring, followed by nitration at the 5-position. Subsequently, a selective amination is performed, followed by the reduction of the nitro group to an amine, and a final amination to yield the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The initial step involves the conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine. This can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) or oxalyl chloride being common choices. A method using triphosgene has also been reported, offering a safer alternative to reagents like phosgene.[1]

Protocol using Triphosgene: [1]

-

Under an inert atmosphere, to a solution of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as dichloroethane, add N,N-diethylaniline.

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 4,6-dichloro-2-methylpyrimidine as a solid.

| Reactant/Reagent | Molar Ratio (relative to starting material) |

| 4,6-dihydroxy-2-methylpyrimidine | 1.0 |

| N,N-diethylaniline | 2.0 - 3.0 |

| Triphosgene | 2.0 - 3.0 |

Table 1: Molar ratios for the synthesis of 4,6-dichloro-2-methylpyrimidine.[1]

Step 2: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

The subsequent step is the nitration of the 5-position of the pyrimidine ring. This is a critical step to introduce the precursor to one of the amino groups.

Protocol:

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add 4,6-dichloro-2-methylpyrimidine while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

| Reactant/Reagent | Molar Ratio (relative to starting material) |

| 4,6-dichloro-2-methylpyrimidine | 1.0 |

| Fuming Nitric Acid | 3.0 - 5.0 |

| Concentrated Sulfuric Acid | 3.0 - 5.0 |

Table 2: Molar ratios for the nitration of 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine

Selective mono-amination of 4,6-dichloro-2-methyl-5-nitropyrimidine is a crucial step. The presence of the nitro group activates the chloro positions for nucleophilic aromatic substitution. By controlling the reaction conditions and stoichiometry, one of the chloro groups can be selectively replaced by an amino group. Treating the dichloro intermediate with 1.2 to 1.7 equivalents of the amine under mild conditions can lead to the mono-substituted product.[2]

Protocol:

-

Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the corresponding alcohol (e.g., ammonia in ethanol) dropwise.

-

Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford 4-amino-6-chloro-2-methyl-5-nitropyrimidine.

| Reactant/Reagent | Molar Ratio (relative to starting material) |

| 4,6-dichloro-2-methyl-5-nitropyrimidine | 1.0 |

| Ammonia | 1.2 - 2.0 |

Table 3: Molar ratios for the selective amination.

Step 4: Synthesis of this compound

The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of iron in an acidic medium.[3]

Protocol:

-

To a suspension of 4-amino-6-chloro-2-methyl-5-nitropyrimidine in a mixture of ethanol and acetic acid, add iron powder.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be taken up in a suitable organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio (relative to starting material) |

| 4-amino-6-chloro-2-methyl-5-nitropyrimidine | 1.0 |

| Iron Powder | 3.0 - 5.0 |

| Acetic Acid | Solvent |

Table 4: Molar ratios for the reduction of the nitro group.[3]

Workflow and Logical Relationships

The synthesis follows a logical progression of functional group transformations on the pyrimidine core.

Caption: Workflow illustrating the key stages of the synthesis.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 4,6-Dihydroxy-2-methylpyrimidine | 4,6-Dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | ~90%[1] |

| 2 | 4,6-Dichloro-2-methylpyrimidine | 4,6-Dichloro-2-methyl-5-nitropyrimidine | HNO₃, H₂SO₄ | Not reported |

| 3 | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | Ammonia | Good to excellent[2] |

| 4 | 4-Amino-6-chloro-2-methyl-5-nitropyrimidine | This compound | Fe, Acetic Acid | High |

Table 5: Summary of synthetic steps and expected yields.

Disclaimer: The provided protocols are based on established chemical literature for similar transformations. Researchers should exercise caution and perform appropriate small-scale trials and characterization to validate the procedures for their specific application. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to 6-Chloro-2-methylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylpyrimidine-4,5-diamine is a substituted pyrimidine derivative with the chemical formula C₅H₇ClN₄. Its structure, featuring a pyrimidine core with chloro, methyl, and vicinal diamino functional groups, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly purine analogs. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound (CAS No. 933-80-2) is provided below. While experimental data for some properties are limited, available information from chemical suppliers and computational predictions offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄ | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Melting Point | 239-243 °C | [2] |

| Boiling Point | 314.3 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Data not available | |

| pKa | Data not available | |

| Appearance | Off-white to light yellow powder or crystals |

Synthesis and Reactivity

The primary synthetic route to this compound involves the amination of a di-substituted pyrimidine precursor.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 5-Amino-4,6-dichloro-2-methylpyrimidine

Reagents: 2 M Ammonia in isopropanol

Procedure:

-

A 200 mL stainless steel Parr vessel is charged with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL).

-

The vessel is sealed and heated to 150°C for 16 hours.

-

The reaction progress is monitored by HPLC to confirm complete conversion.

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.

The vicinal diamino groups of this compound are key to its utility as a synthetic intermediate. These groups can readily undergo cyclization reactions with various one-carbon synthons (e.g., formic acid, orthoesters) to form the imidazole ring of a purine scaffold. The chloro and methyl substituents on the pyrimidine ring allow for further functionalization, enabling the creation of diverse libraries of purine analogs for biological screening.

Spectral Data

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, its role as a precursor to purine analogs is of significant interest in drug development. Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, and immunosuppressive effects. The ability to synthesize diverse libraries of purine analogs from this starting material makes it a valuable tool for lead discovery and optimization in various therapeutic areas.

Safety and Handling

Specific safety and handling information for this compound is not detailed in readily available safety data sheets. However, based on the data for structurally similar compounds such as 6-chloro-2-methylpyrimidin-4-amine, it should be handled with care.[3] It is advisable to treat this compound as potentially harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. Its chemical properties, particularly the presence of vicinal diamino groups, make it an ideal precursor for the synthesis of diverse libraries of purine analogs. While comprehensive experimental data on its physicochemical properties and biological activity are still emerging, its structural features warrant further investigation by researchers in medicinal chemistry and drug discovery. The provided synthesis protocol and general reactivity profile offer a solid foundation for its utilization in the laboratory. As with any chemical reagent, appropriate safety precautions should be observed during its handling and use.

References

Spectroscopic Analysis of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for 6-Chloro-2-methylpyrimidine-4,5-diamine. This compound is a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for drug discovery and development. This document compiles available spectroscopic data and outlines relevant experimental protocols to facilitate its use in research and manufacturing.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇ClN₄

-

Molecular Weight: 158.59 g/mol

-

CAS Number: 933-80-2

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents a combination of data from closely related analogs and predicted values based on structure-spectra correlations. These data provide a foundational understanding of the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ are predicted as follows. It is important to note that the amino protons (-NH₂) are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.3 - 2.5 | Singlet | Methyl protons (C2-CH₃) |

| ¹H | ~ 5.0 - 6.0 | Broad Singlet | Amino protons (C4-NH₂) |

| ¹H | ~ 6.0 - 7.0 | Broad Singlet | Amino protons (C5-NH₂) |

| ¹³C | ~ 20 - 25 | Quartet | Methyl carbon (C2-C H₃) |

| ¹³C | ~ 110 - 120 | Singlet | C5 |

| ¹³C | ~ 145 - 155 | Singlet | C4 |

| ¹³C | ~ 150 - 160 | Singlet | C6 |

| ¹³C | ~ 155 - 165 | Singlet | C2 |

Note: These are predicted values and may differ from experimental results. For comparison, the ¹H NMR spectrum of the related compound 6-chloro-2-methylpyrimidin-4-amine shows a methyl signal, and various diamino pyrimidine derivatives exhibit broad amino proton signals in similar regions[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |

| 3000 - 2850 | Medium | C-H stretching of the methyl group |

| 1650 - 1550 | Strong | C=N and C=C stretching of the pyrimidine ring |

| 1450 - 1350 | Medium | C-H bending of the methyl group |

| 800 - 600 | Medium to Strong | C-Cl stretching |

Note: The IR spectrum of the analogous compound 6-chloropyrimidine-4,5-diamine is available in the NIST WebBook and shows characteristic N-H and ring stretching vibrations that support these expected ranges[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 158/160 | High | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 143/145 | Medium | [M-CH₃]⁺ |

| 123 | Medium | [M-Cl]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit strong absorption in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol or Ethanol | ~ 230 - 250 and ~ 280 - 300 | To be determined | π → π* transitions of the pyrimidine ring |

Note: The UV-Vis spectrum of the related 6-chloro-2-methylpyrimidin-4-amine shows absorption maxima that are consistent with these predictions[1].

Experimental Protocols

Synthesis and Purification (Illustrative)

A plausible synthesis route involves the chlorination of a corresponding hydroxypyrimidine, followed by amination. A general procedure is outlined below.

Caption: Illustrative synthesis workflow for this compound.

Protocol:

-

Chlorination: The starting material, 2-methyl-4,5,6-trihydroxypyrimidine, is refluxed with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.

-

Work-up: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Amination: The resulting chlorinated intermediate is then subjected to selective amination using a source of ammonia (e.g., aqueous or alcoholic ammonia) at elevated temperature and pressure to introduce the two amino groups.

-

Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Protocols:

-

NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC/LC-MS) and ionized (e.g., using electron ionization). The mass-to-charge ratios of the resulting ions are recorded.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol) is prepared, and its absorbance is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives are often investigated for their potential to interact with various biological targets. The pyrimidine scaffold is a common feature in molecules that modulate kinase signaling pathways, which are crucial in cell regulation and are often dysregulated in diseases like cancer.

Caption: A generalized diagram illustrating the potential mechanism of action for pyrimidine-based kinase inhibitors.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is sparse, the provided information, based on sound chemical principles and data from analogous structures, offers a robust starting point for its characterization and use in further research. It is strongly recommended that experimental data be acquired for this specific compound to confirm these predictions.

References

The Strategic Application of 6-Chloro-2-methylpyrimidine-4,5-diamine in Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of 6-Chloro-2-methylpyrimidine-4,5-diamine as a pivotal starting material for the synthesis of a diverse array of purine derivatives. The inherent reactivity of this substituted pyrimidine makes it a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the generation of novel therapeutic agents. This document outlines the core synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.

Introduction to Purine Synthesis via the Traube Method

The most prevalent and versatile method for the synthesis of purines from pyrimidine precursors is the Traube synthesis.[1] This classical yet highly relevant method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit to form the imidazole ring, thus completing the purine bicyclic system. The choice of the one-carbon source dictates the substitution at the 8-position of the resulting purine. Common reagents for this cyclization include formic acid, triethyl orthoformate, and diethoxymethyl acetate.[1]

This compound is an ideal substrate for the Traube synthesis, offering three key points for diversification: the 6-chloro group, which can be substituted by various nucleophiles, and the potential for further functionalization of the purine ring system.

Core Synthesis Pathway: From Pyrimidine to Purine

The fundamental transformation involves the cyclization of this compound to yield a 6-chloro-2-methylpurine. This is typically achieved by heating the diamine with a suitable one-carbon source.

References

Biological Activity of 6-Chloro-2-methylpyrimidine-4,5-diamine and its Analogs: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-Chloro-2-methylpyrimidine-4,5-diamine. This guide, therefore, presents a comprehensive overview of the biological activities of closely related pyrimidine derivatives to provide researchers, scientists, and drug development professionals with insights into its potential therapeutic applications. The presented data, experimental protocols, and visualizations are derived from studies on structurally similar compounds.

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. The core structure of pyrimidine is a versatile scaffold that allows for the synthesis of a wide array of derivatives with varied biological functions. This guide focuses on the biological activities of compounds structurally related to this compound, providing a basis for future research and drug discovery efforts.

Antimicrobial and Antifungal Activity of a Related Diaminopyrimidine

A study on the closely related compound, 6-Chloro-2,4-diamino-pyrimidine , investigated its toxicity and antimicrobial properties.

Quantitative Data

| Compound | Test Organism | Concentration (µg/mL) | Inhibition Zone Diameter |

| 6-Chloro-2,4-diamino-pyrimidine | Staphylococcus aureus | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Escherichia coli | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Bacillus cereus | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Streptococcus spp. | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Klebsiella spp. | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Salmonella spp. | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Aspergillus multi | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Aspergillus niger | 100, 200, 300 | Low activity |

| 6-Chloro-2,4-diamino-pyrimidine | Candida albicans | 100, 200, 300 | Low activity |

Table 1: Antimicrobial and Antifungal Activity of 6-Chloro-2,4-diamino-pyrimidine. The study reported "low activity" without providing specific inhibition zone measurements.[1][2]

Toxicity Data

The acute toxicity of 6-Chloro-2,4-diamino-pyrimidine was determined in mice.

| Compound | Animal Model | LD50 (mg/kg) |

| 6-Chloro-2,4-diamino-pyrimidine | Mice | 518.6 |

Table 2: Acute Toxicity of 6-Chloro-2,4-diamino-pyrimidine.[1]

Experimental Protocols

Antimicrobial and Antifungal Activity Assay: [1][2]

The antimicrobial and antifungal activity of 6-Chloro-2,4-diamino-pyrimidine was evaluated using the agar well diffusion method.

-

Bacterial and fungal strains were cultured on appropriate agar plates.

-

Wells were made in the agar using a sterile cork borer.

-

Solutions of the test compound at concentrations of 100, 200, and 300 µg/mL in Dimethyl sulfoxide (DMSO) were added to the wells.

-

Standard antibiotics (Streptomycin and Vancomycin) and an antifungal agent (Nystatin) were used as positive controls.

-

The plates were incubated, and the diameter of the inhibition zone was measured.

Acute Toxicity (LD50) Determination: [1]

The median lethal dose (LD50) was determined using Dixon's up-and-down method.

-

A series of dose levels with equal spacing were chosen.

-

Mice were administered a starting dose of the compound.

-

The dose for the subsequent animal was increased if the previous animal survived and decreased if the previous animal died.

-

Testing continued until a nominal sample size was reached.

-

The LD50 was calculated using the formula: LD50 = XF + Kd, where XF is the final test level, K is a tabulated value from Dixon's table, and d is the interval between dose levels.

Synthesis of a Related Pyrimidine Derivative

While the specific synthesis protocol for this compound is not detailed in the searched literature, a general workflow for the synthesis of a related chlorinated pyrimidine is presented below. This can serve as a reference for potential synthetic routes.

Potential as an Intermediate in Drug Synthesis

While direct biological activity data is scarce, this compound and its analogs serve as important intermediates in the synthesis of more complex molecules with demonstrated biological activities. For instance, various pyrimidine derivatives have been synthesized and evaluated for their anticancer activities.[3][4][5][6][7] These studies often involve the modification of the pyrimidine core to enhance potency and selectivity against cancer cell lines. The presence of chloro and amino groups on the pyrimidine ring provides reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.

Conclusion

The available scientific literature provides limited direct evidence for the biological activity of this compound. However, studies on closely related analogs, such as 6-Chloro-2,4-diamino-pyrimidine, suggest potential for antimicrobial and antifungal activities, albeit at low levels. The true potential of this compound may lie in its utility as a chemical intermediate for the synthesis of more potent and specific therapeutic agents, particularly in the realm of oncology. Further research is warranted to fully elucidate the biological profile of this compound and to explore its derivatization for the development of novel drug candidates. Researchers are encouraged to use the information on related compounds as a starting point for designing new studies and synthesizing novel derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

6-Chloro-2-methylpyrimidine-4,5-diamine CAS number and physical properties

CAS Number: 933-80-2

This technical guide provides an in-depth overview of 6-Chloro-2-methylpyrimidine-4,5-diamine, a key intermediate in the synthesis of various compounds, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 933-80-2 | [Generic CAS number databases] |

| Molecular Formula | C₅H₇ClN₄ | [Generic CAS number databases] |

| Molecular Weight | 158.59 g/mol | [Generic CAS number databases] |

| Melting Point | 239-243 °C | N/A |

| Boiling Point | 314.3 ± 37.0 °C at 760 mmHg | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Information not available | N/A |

Synthesis and Experimental Protocols

A representative synthesis could involve the following key transformations:

-

Ring Formation: Condensation of a suitable three-carbon precursor with acetamidine to form the 2-methylpyrimidine core.

-

Nitration: Introduction of a nitro group at the 5-position, which can subsequently be reduced to an amino group.

-

Chlorination: Introduction of a chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride.

-

Amination/Reduction: Formation of the diamine functionality.

The following diagram illustrates a generalized workflow for the synthesis of a substituted diaminopyrimidine, which represents a logical pathway to obtain this compound.

Applications in Drug Discovery

The primary documented application of this compound is as a crucial building block in the synthesis of targeted therapeutics. Its role as an intermediate in the creation of selective inhibitors for Class I Phosphatidylinositol 3-Kinases (PI3Ks) highlights its importance in cancer research and the development of novel anti-neoplastic agents.[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and this particular diamine offers multiple reactive sites for further chemical modification and the construction of more complex drug candidates.

References

Navigating the Solubility Landscape of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-2-methylpyrimidine-4,5-diamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information for related pyrimidine derivatives, detailed experimental protocols for solubility determination, and a discussion of the general principles governing the solubility of such compounds.

Understanding the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is governed by a combination of factors, including the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent (such as polarity), and environmental conditions like temperature. The fundamental principle of "like dissolves like" is a key predictor of solubility. Generally, the presence of polar functional groups enhances solubility in polar solvents, whereas nonpolar substituents favor solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of Representative Pyrimidine Derivatives in Common Organic Solvents

| Solvent Class | Solvent Example | General Solubility of Pyrimidine Derivatives |

| Protic Solvents | Methanol, Ethanol | Generally Soluble[1] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Often Highly Soluble[1][2] |

| Acetonitrile (ACN), Tetrahydrofuran (THF) | Generally Soluble[1] | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM), Chloroform | Solubility Varies, often lower than in polar solvents[1] |

| Toluene | Solubility Varies[1] |

Note: This table provides a generalized overview for pyrimidine derivatives and should be used as a preliminary guide. Experimental verification for this compound is essential.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, two key types of solubility measurements are typically employed: kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), begins to precipitate when added to an aqueous or organic solvent system. This method is often used in early-stage drug discovery for high-throughput screening.

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Precipitation Induction: Observe the solutions for the formation of a precipitate. The concentration at which the first sign of precipitation is observed is the kinetic solubility.

-

Quantification: The amount of precipitate can be quantified by measuring the scattering of light using a nephelometer. The point of a sharp increase in light scattering corresponds to the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "true" solubility of a compound.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Place the vial in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically inert filter (e.g., PTFE) is recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound like this compound.

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility measurements for this compound:

-

Compound Purity: Impurities can significantly alter the measured solubility.

-

Solvent Quality: The use of high-purity, anhydrous solvents is crucial, as water content can affect solubility.

-

Temperature: Solubility is temperature-dependent; therefore, precise temperature control during the experiment is essential.

-

Equilibration Time: Insufficient time for equilibration can lead to an underestimation of thermodynamic solubility.

-

pH (for aqueous-organic mixtures): If working with solvent systems containing water, the pH can influence the ionization state of the compound and thereby its solubility.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of this compound in organic solvents. For accurate and reliable data, it is imperative to conduct careful experimental work as outlined.

References

Structural Elucidation and Characterization of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 6-Chloro-2-methylpyrimidine-4,5-diamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogs, primarily 6-chloro-4,5-diaminopyrimidine, and general principles of pyrimidine chemistry. The methodologies for synthesis, purification, and characterization through modern analytical techniques are detailed. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives in fields such as medicinal chemistry and materials science.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their structural motif is a core component of nucleic acids and various biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The subject of this guide, this compound, is a functionalized pyrimidine with reactive sites that make it a versatile intermediate for the synthesis of more complex molecules. The presence of the chloro group and two amino groups provides opportunities for various chemical modifications, making it a valuable building block in drug discovery and development.

Physicochemical Properties

| Property | Value (Predicted or from Analogs) | Reference |

| Molecular Formula | C₅H₇ClN₄ | [5] |

| Molecular Weight | 158.59 g/mol | [5] |

| CAS Number | 933-80-2 | [5][6] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not available (Analog 6-Chloro-4,5-diaminopyrimidine: 238-239°C) | |

| Boiling Point | Not available (Analog 6-Chloro-4,5-diaminopyrimidine: 336.7°C at 760 mmHg) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |

Synthesis and Purification

A general synthetic route to substituted chlorodiaminopyrimidines often involves the chlorination of a corresponding hydroxypyrimidine, followed by amination or manipulation of other functional groups.[7][8]

General Synthetic Protocol

A plausible synthesis for this compound would start from a commercially available or synthesized pyrimidine precursor. A representative, generalized protocol is provided below.

-

Chlorination of a Hydroxypyrimidine Precursor: A suitable 2-methyl-4,5-diamino-6-hydroxypyrimidine precursor can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position.[8] The reaction is typically carried out at elevated temperatures.

-

Work-up and Isolation: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The reaction mixture is then carefully quenched, often with an alcohol, and the product is precipitated.[8]

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[9]

Caption: A generalized workflow for the synthesis and purification of a chloropyrimidine derivative.

Structural Elucidation and Characterization

The definitive structure of this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the two amino groups. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with distinct signals for the methyl carbon and the four carbons of the pyrimidine ring.

Expected ¹H and ¹³C NMR Data (based on analogs):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ||

| -CH₃ | ~2.5 | Singlet |

| -NH₂ (C4) | 5.0 - 6.0 | Broad Singlet |

| -NH₂ (C5) | 6.0 - 7.0 | Broad Singlet |

| ¹³C | ||

| -CH₃ | ~20 | - |

| C2 | ~160 | - |

| C4 | ~155 | - |

| C5 | ~120 | - |

| C6 | ~150 | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[10][11]

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental formula C₅H₇ClN₄. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic distribution to confirm the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystal lattice.[13]

Expected Crystallographic Data (based on analogs):

| Parameter | Expected Value Range (from analogs) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Hydrogen Bonding | Expected between amino groups and pyrimidine nitrogen atoms |

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Caption: A logical workflow for the structural elucidation of a novel pyrimidine derivative.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets.[1][2][3][4] For instance, many substituted pyrimidines act as kinase inhibitors by competing with ATP for the binding site on the enzyme. This can disrupt signaling pathways involved in cell proliferation, making them attractive candidates for anticancer drug development.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel compounds with diverse applications. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from closely related analogs. The detailed protocols and workflows presented herein are intended to facilitate further research and development in the rich field of pyrimidine chemistry.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 11. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Chronicle of Chloropyrimidine Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of chloropyrimidine derivatives has been compiled, offering a deep dive into the foundational chemistry of a class of compounds that has become a cornerstone of modern medicinal and agricultural science. This whitepaper traces the lineage of these vital chemical scaffolds from their initial synthesis in the late 19th and early 20th centuries to their evolution into key intermediates for a vast array of therapeutic agents and crop protection chemicals.

The narrative begins with the seminal work of early chemists who first forged the pyrimidine ring and subsequently introduced chlorine atoms, unlocking a new realm of chemical reactivity and biological potential. This guide meticulously documents the pioneering synthetic routes, offering detailed experimental protocols for the landmark preparations of key chloropyrimidine derivatives.

From Curiosity to Cornerstone: A Historical Trajectory

The story of chloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The first pyrimidine derivative, barbituric acid, was synthesized by Grimaux in 1879. However, the journey to chlorinated pyrimidines commenced with the landmark work of Siegmund Gabriel and James Colman. In 1900, they successfully synthesized the parent pyrimidine ring, a pivotal achievement that involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine. This marked the genesis of the chloropyrimidine family.

Early investigations into these chlorinated heterocycles were primarily driven by academic curiosity. However, the unique reactivity of the chlorine substituents, particularly their susceptibility to nucleophilic substitution, soon became apparent. This characteristic positioned chloropyrimidines as versatile building blocks for accessing a wide range of functionalized pyrimidine derivatives.

Foundational Syntheses: A Look Back at the Bench

This guide provides a detailed examination of the early synthetic methodologies that laid the groundwork for the field. These protocols, gleaned from historical publications and patents, offer a window into the experimental techniques of the era.

The Genesis: Gabriel and Colman's Synthesis of 2,4,6-Trichloropyrimidine

The first synthesis of a chloropyrimidine was a multi-step process starting from barbituric acid. While the original 1900 publication by Gabriel and Colman provides the basis, subsequent refinements have led to more optimized procedures. The core of the synthesis involves the reaction of barbituric acid with a chlorinating agent like phosphorus oxychloride, often in the presence of a base.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid (Representative Method)

-

Reactants: Barbituric acid, Phosphorus oxychloride, N,N-dimethylaniline (or another tertiary amine base).

-

Procedure:

-

A mixture of barbituric acid and N,N-dimethylaniline is prepared in a reaction vessel equipped with a reflux condenser.

-

Phosphorus oxychloride is added portion-wise to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate, 2,4,6-trichloropyrimidine, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or distillation.

-

The Rise of Dichloropyrimidines: Key Intermediates Emerge

Following the synthesis of the trichloro- derivative, methods for the preparation of dichloropyrimidines were developed, as these compounds offered more nuanced opportunities for selective functionalization.

Synthesis of 2,4-Dichloropyrimidine from Uracil: Uracil, a readily available starting material, can be converted to 2,4-dichloropyrimidine by treatment with phosphorus oxychloride.[1] This reaction proceeds via the tautomeric dihydroxy form of uracil.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine: Similarly, 4,6-dihydroxypyrimidine can be chlorinated using phosphorus oxychloride to yield 4,6-dichloropyrimidine.[2][3] This particular derivative has become a crucial intermediate in the synthesis of various agrochemicals.[2]

Quantitative Data from Historical Syntheses

A critical aspect of this technical guide is the compilation of quantitative data from early synthetic reports. While precise yields and purities were not always reported with the rigor of modern standards, a review of historical patents and publications allows for a comparative analysis of different methods.

| Derivative | Starting Material | Chlorinating Agent | Base/Catalyst | Reported Yield (%) | Melting Point (°C) |

| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃ | N,N-Dimethylaniline | ~85 | 23-25 |

| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃ / PCl₅ | - | 81-93 | 23-25 |

| 2,4-Dichloropyrimidine | Uracil | POCl₃ | Triethylamine HCl | ~92 | 60-61 |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylcyclohexylamine | ~86 | 66-68 |

| 4,6-Dichloropyrimidine | 4,6-Diaminopyrimidine | NaNO₂ / HCl, CuCl | - | ~86 | 66-68 |

Early Biological Investigations: A Nascent Field

The initial discovery of chloropyrimidines predates the modern understanding of pharmacology and molecular biology. Consequently, early reports on their biological activity are scarce. The primary focus of early chemists was on the synthesis and chemical characterization of these novel compounds.

It wasn't until the mid-20th century, with the burgeoning field of medicinal chemistry, that the potential of pyrimidine derivatives as therapeutic agents began to be systematically explored. The foundational work on chloropyrimidines provided the essential tools for this exploration. The reactivity of the chloro-substituents allowed for the synthesis of vast libraries of substituted pyrimidines, which were then screened for a wide range of biological activities.

While specific signaling pathway interactions for the initially synthesized simple chloropyrimidines were not investigated at the time, this early synthetic work paved the way for the development of highly specific enzyme inhibitors and receptor modulators. For example, the knowledge gained from the nucleophilic substitution reactions of dichloropyrimidines was instrumental in the later design of kinase inhibitors, a major class of anti-cancer drugs that target specific signaling pathways involved in cell growth and proliferation.

The Enduring Legacy of Chloropyrimidines

The discovery and early development of chloropyrimidine derivatives represent a pivotal chapter in the history of organic and medicinal chemistry. The pioneering synthetic work of chemists at the turn of the 20th century provided a versatile and powerful platform for the construction of complex, biologically active molecules. From their humble beginnings in academic laboratories, these chlorinated heterocycles have evolved into indispensable tools in the ongoing quest for new medicines and improved agricultural solutions. This technical guide serves as a testament to the enduring impact of this foundational research.

References

Theoretical Insights into the Electronic Structure of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. This technical guide provides a comprehensive theoretical analysis of the electronic structure of 6-Chloro-2-methylpyrimidine-4,5-diamine, a molecule of significant interest for drug design and chemical synthesis. Through the application of robust computational methodologies, specifically Density Functional Theory (DFT), we elucidate the key electronic and structural properties of this compound. This paper outlines the computational protocols employed, presents a detailed analysis of the molecule's optimized geometry, atomic charge distribution, and frontier molecular orbitals, and discusses the implications of these findings for its reactivity and potential as a pharmacophore. All computational data is presented in structured tables for clarity and comparative analysis.

Introduction

Pyrimidine diamines are a class of heterocyclic compounds that exhibit a wide array of biological activities. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of their physicochemical properties, influencing their interaction with biological targets. The title compound, this compound, possesses a unique combination of functional groups—a halogen atom, a methyl group, and two amine groups—that are expected to dictate its electronic behavior and reactivity. Understanding the intricate details of its electronic structure is paramount for predicting its chemical behavior, metabolic fate, and potential as a lead compound in drug discovery.

This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical study designed to provide a foundational understanding of the electronic characteristics of this compound. By employing state-of-the-art computational techniques, we aim to provide a valuable resource for researchers engaged in the rational design of novel pyrimidine-based therapeutics.

Computational Methodology

The theoretical calculations presented herein were designed to model the electronic structure of this compound in a gaseous phase at 298.15 K. The workflow for this computational study is depicted below.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Chloro-2-methylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds. The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

This document provides detailed application notes and protocols for the Suzuki coupling reaction using 6-Chloro-2-methylpyrimidine-4,5-diamine as a key building block. This trifunctional substrate offers multiple points for diversification, making it an attractive starting material for the synthesis of novel purine analogs and other complex heterocyclic compounds with potential therapeutic applications.[1][2][3] The presence of the diamino groups, however, can present challenges, such as catalyst inhibition, which require careful optimization of reaction conditions.[4]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging substrates, more advanced catalyst systems are often required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly reactive palladium(0) species and prevent catalyst deactivation.[5] The basic nitrogen atoms of the pyrimidine ring and the amino groups can coordinate to the palladium catalyst, leading to its deactivation, a challenge that can be mitigated by the use of appropriate ligands.[4]

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[6] The optimal base is dependent on the specific substrates and solvent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6]

-

Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, often in combination with water to dissolve the inorganic base.[6]

-

Temperature: The reaction temperature significantly influences the reaction rate. Typically, temperatures ranging from 80 to 110 °C are employed.[6] Microwave irradiation can also be utilized to accelerate the reaction and improve yields.[7]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling of this compound with various boronic acids. These conditions are based on successful couplings reported for structurally related chloropyrimidine derivatives.[6][8]

Table 1: Recommended Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd(PPh₃)₄ | PPh₃ (integrated) | 3 - 5 | A common and often effective catalyst for a variety of substrates.[8] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | A highly active catalyst system, particularly for less reactive chlorides.[8] |

| PdCl₂(dppf) | dppf (integrated) | 3 - 5 | Effective for a broad range of aryl and heteroaryl couplings.[8] |

| Pd(OAc)₂ | SPhos | 2 - 4 | A Buchwald ligand-based system known for high reactivity and functional group tolerance.[8] |

Table 2: Recommended Base and Solvent Combinations

| Base | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A robust and widely used system for Suzuki couplings of heteroaryl chlorides.[8] |

| K₃PO₄ | 1,4-Dioxane | 80 - 100 | A stronger base that can be effective for challenging couplings.[6][8] |

| Cs₂CO₃ | Toluene / H₂O (4:1) | 100 | Often used with hindered substrates or when milder bases are ineffective.[6] |

| NaHCO₃ | DME / H₂O (4:1) | 85 | A milder base, suitable for substrates with base-sensitive functional groups.[8] |

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[8]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][8]

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[8]

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-aryl-2-methylpyrimidine-4,5-diamine product.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Caption: Logical relationships between key reaction parameters and outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloro-2-methylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor starting from 6-Chloro-2-methylpyrimidine-4,5-diamine. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] The starting material, a substituted diaminopyrimidine, is a versatile precursor for creating more complex heterocyclic systems, such as purines, which are known to mimic the adenine ring of ATP and interact with the hinge region of kinase domains.[3]

The proposed synthetic route involves an initial cyclization to form a purine ring system, followed by a nucleophilic aromatic substitution (SNAr) to introduce a side chain, a common strategy for tuning inhibitor potency and selectivity.[4][5] This protocol is designed to be a foundational method that can be adapted by researchers to generate a library of compounds for screening and lead optimization. The target of the synthesized inhibitor is hypothetically chosen as Aurora A kinase, a serine/threonine kinase that is a key regulator of mitosis and a target in oncology.[1][6]

Experimental Protocols

A two-step synthetic pathway is proposed to generate a 6-amino-substituted purine derivative, a common scaffold in kinase inhibitors.

Step 1: Synthesis of 6-Chloro-2-methyl-9H-purine (Intermediate 1)

This step employs the Traube purine synthesis, which is a classic method for forming a purine ring from a 4,5-diaminopyrimidine.[7] The reaction involves cyclization using a one-carbon equivalent, in this case, triethyl orthoformate.

Materials:

-

This compound

-

Triethyl orthoformate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in triethyl orthoformate (10 eq).

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-2-methyl-9H-purine (Intermediate 1).

Step 2: Synthesis of N-(3-ethynylphenyl)-2-methyl-9H-purin-6-amine (Target Compound)

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr).[4] This allows for the introduction of various amine-containing side chains. Here, we use 3-ethynylaniline as an example nucleophile.

Materials:

-

6-Chloro-2-methyl-9H-purine (Intermediate 1)

-

3-Ethynylaniline

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 6-Chloro-2-methyl-9H-purine (1.0 eq) in n-butanol (0.2 M), add 3-ethynylaniline (1.2 eq).

-

Add DIPEA (2.0 eq) to the mixture to act as a base.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final target compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic protocol. The IC₅₀ values are hypothetical, based on activities of similar 2,4-diaminopyrimidine-based inhibitors against Aurora A kinase.[1][2]

| Step | Compound Name | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Target Kinase | IC₅₀ (nM) |

| 1 | 6-Chloro-2-methyl-9H-purine | 4 - 6 | 145 | 85 | >95 | N/A | N/A |

| 2 | N-(3-ethynylphenyl)-2-methyl-9H-purin-6-amine | 8 - 12 | 115 | 65 | >98 | Aurora A Kinase | 150 |

Visualizations

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of the target kinase inhibitor.

References

- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols: N-arylation of 6-Chloro-2-methylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-arylation of 6-chloro-2-methylpyrimidine-4,5-diamine. The protocol is based on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is highly valued in medicinal chemistry and drug development for its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for synthesizing aryl amines.[1] The following sections detail the necessary reagents, equipment, and step-by-step instructions to successfully synthesize N-aryl-2-methylpyrimidine-4,5,6-triamine derivatives.

Introduction

The 2-aminopyrimidine scaffold is a key structural motif present in a multitude of biologically active compounds and natural products.[3] Derivatives of this core are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including their roles as kinase inhibitors.[3] The N-arylation of pyrimidine diamines, such as this compound, is a crucial step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a robust and versatile method for this transformation, allowing for the efficient coupling of aryl halides with amines under relatively mild conditions.[1][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the C-N bond formation.[3][5]

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl amines.

Materials and Reagents:

-

This compound

-

Aryl amine of choice

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Nitrogen gas (or Argon) for inert atmosphere

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle (or oil bath)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

-

Reaction Execution: Stir the reaction mixture at 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the specific aryl amine used.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final N-arylated product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative, hypothetical data for the N-arylation of this compound with various aryl amines based on the protocol described above. Actual results may vary.

| Entry | Aryl Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Aniline | N⁴-phenyl-2-methylpyrimidine-4,5,6-triamine | 12 | 85 | >98 |

| 2 | 4-Methoxyaniline | N⁴-(4-methoxyphenyl)-2-methylpyrimidine-4,5,6-triamine | 10 | 92 | >99 |

| 3 | 4-Chloroaniline | N⁴-(4-chlorophenyl)-2-methylpyrimidine-4,5,6-triamine | 16 | 78 | >97 |

| 4 | 3-Trifluoromethylaniline | N⁴-(3-(trifluoromethyl)phenyl)-2-methylpyrimidine-4,5,6-triamine | 18 | 75 | >97 |

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Experimental workflow for the N-arylation reaction.

References

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2-methyl-9H-purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purines are a class of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are fundamental components of nucleic acids (adenine and guanine) and are found in a variety of other important biomolecules, including ATP, GTP, cyclic AMP, and NADH. Synthetic purine analogs are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antiviral, and anti-inflammatory agents, often acting as inhibitors of kinases and other enzymes.